1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- is a derivative of indole-2-carboxylic acid. Indole-2-carboxylic acid itself is classified as an organoheterocyclic compound, specifically within the category of indoles and their derivatives. The compound is recognized for its structural complexity and potential biological activities. Its CAS number is 1477-50-5, and it has a molecular formula of CHNO with a molecular weight of approximately 161.1574 g/mol .
The synthesis of 1H-indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial to optimize yield and purity in these synthetic routes.
The molecular structure of 1H-indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- features an indole ring system fused to a carboxylic acid group at one position and a benzofuranyl moiety at another.
OC(=O)C1=CC2=C(N1)C=CC=C2
, indicating the connectivity of atoms in the molecule.
The chemical behavior of 1H-indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- includes:
The mechanism of action for this compound primarily relates to its interaction with biological targets:
The physical properties of 1H-indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- include:
Chemical properties include:
1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2